
N-Isopropylguanidine hydrochloride
Descripción general
Descripción
N-Isopropylguanidine hydrochloride is a chemical compound with the molecular formula C5H12N4Cl . It appears as a colorless crystalline solid that melts at 257°C and decomposes at 254°C . Notably, it is an extremely insensitive but powerful high explosive . When wetted with more than 20% water , its sensitivity decreases from HD 1.1 (highly sensitive) to HD 4.1 (flammable solid) .
Synthesis Analysis
N-Isopropylguanidine hydrochloride can be synthesized through a one-pot approach. Starting with N-chlorophthalimide , isocyanides , and amines , a novel method yields diverse N, N′-disubstituted guanidines. This strategy involves the formation of previously unprecedented N-phthaloylguanidines, ultimately providing efficient access to various guanidines .
Molecular Structure Analysis
The molecular structure of N-Isopropylguanidine hydrochloride consists of a guanidine group (NH=C(NH2)2) attached to an isopropyl group. The chlorine atom is part of the hydrochloride salt. The arrangement of atoms in the crystal lattice contributes to its stability and properties .
Aplicaciones Científicas De Investigación
Biological and Chemical Research
N-Isopropylguanidine hydrochloride has been studied in various biological and chemical contexts. For example, Seiler, Knödgen, and Haegele (1982) described a high-pressure-liquid-chromatographic method for the separation and detection of metabolites from the oxidative deamination of spermidine, using N-Isopropylguanidine hydrochloride as a part of the study (Seiler, Knödgen, & Haegele, 1982).
Application in Mutagenesis
N-Isopropylguanidine hydrochloride has also been explored in the context of mutagenesis. Guerola, Ingraham, and Cerdá-Olmedo (1971) studied the induction of closely linked multiple mutations by nitrosoguanidine, demonstrating the compound's utility in directing mutagenesis and chromosome mapping (Guerola, Ingraham, & Cerdá-Olmedo, 1971).
Analytical Method Development
In pharmaceutical analysis, Al-Rimawi (2009) developed a stability-indicating liquid chromatographic method for the analysis of metformin hydrochloride and its related compound (1-cyanoguanidine) in tablet formulations, which is pertinent to the study of N-Isopropylguanidine hydrochloride (Al-Rimawi, 2009).
Cancer Research
Weckbecker, Weckbecker, Lien, and Cory (1987) investigated the effects of N-hydroxy-N'-aminoguanidine derivatives on ribonucleotide reductase activity, nucleic acid synthesis, clonogenicity, and cell cycle of L1210 cells, highlighting the potential implications of N-Isopropylguanidine hydrochloride in cancer research (Weckbecker, Weckbecker, Lien, & Cory, 1987).
Smart Material Development
Tang, Wang, Yang, Feng, Li, and Wei (2021) focused on the development of polymer-based smart materials, including Poly(N-isopropylacrylamide)-based smart hydrogels, which are relevant to the broader context of N-Isopropylguanidine hydrochloride's applications in material science (Tang, Wang, Yang, Feng, Li, & Wei, 2021).
Antimicrobial Studies
Fuller (1942) explored the antibacterial action and chemical constitution in long-chain aliphatic bases, including the hydrochlorides of guanidines, which may encompass compounds like N-Isopropylguanidine hydrochloride (Fuller, 1942).
Bioengineering Applications
Cooperstein and Canavan (2010) reviewed the applications of poly(N-isopropyl acrylamide) (pNIPAM) substrates for the release of biological cells, an area which intersects with the study of N-Isopropylguanidine hydrochloride (Cooperstein & Canavan, 2010).
Synthesis and Screening of Derivatives
Ramya, Vembu, Ariharasivakumar, and Gopalakrishnan (2017) engaged in the synthesis, molecular docking, and screening of derivatives of guanidine, which could include insights relevant to N-Isopropylguanidine hydrochloride (Ramya, Vembu, Ariharasivakumar, & Gopalakrishnan, 2017).
Catalytic and Bactericidal Properties
Bromberg and Hatton (2007) characterized Poly(N-vinylguanidine) and studied its catalytic and bactericidal properties, contributing to our understanding of guanidine-based compounds (Bromberg & Hatton, 2007).
Role in DNA Damage and Repair
Suji and Sivakami (2006) examined DNA damage by free radical production by Aminoguanidine, providing a context for the potential effects of similar compounds such as N-Isopropylguanidine hydrochloride (Suji & Sivakami, 2006).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-propan-2-ylguanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3.ClH/c1-3(2)7-4(5)6;/h3H,1-2H3,(H4,5,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWHYRJXUNAUJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



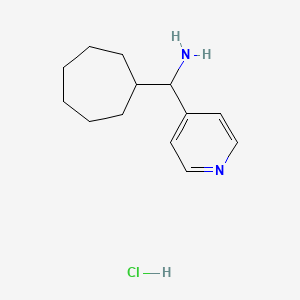

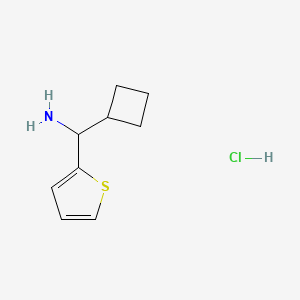
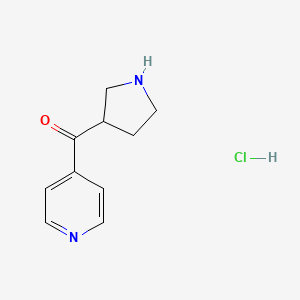
![4-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride](/img/structure/B1472040.png)
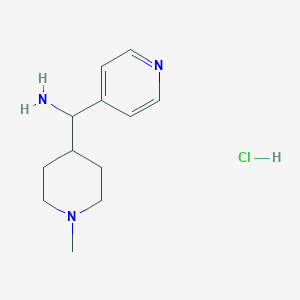
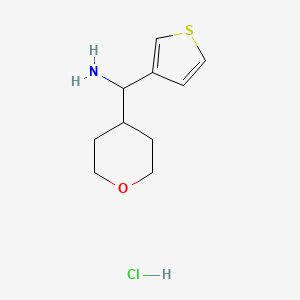
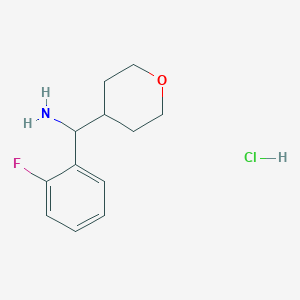
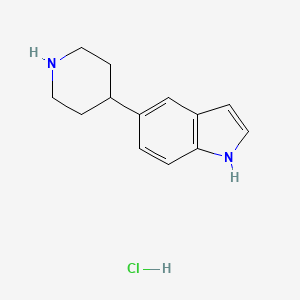




![2-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine dihydrochloride](/img/structure/B1472055.png)